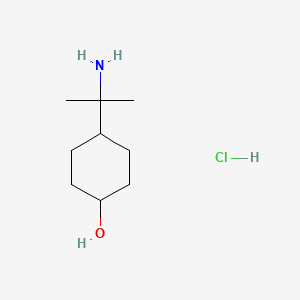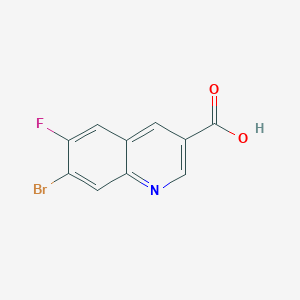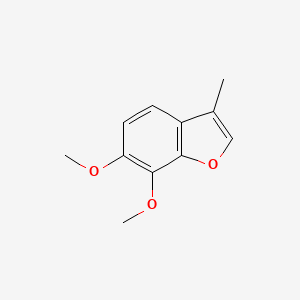
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone typically involves the bromination of 1-(3,4-dichlorophenyl)ethanone. The reaction is carried out by adding bromine to the ethanone in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 1-(3,4-dichlorophenyl)ethanone derivatives.
Reduction: Formation of 1-(3,4-dichlorophenyl)ethanol.
Oxidation: Formation of 3,4-dichlorobenzoic acid.
Scientific Research Applications
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
- 2,3-Dibromo-1,4-naphthoquinone
- 3,4-Dibromophenol
Uniqueness
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its combination of bromine and chlorine atoms on the phenyl ring makes it particularly useful in selective organic transformations .
Properties
Molecular Formula |
C8H4Br2Cl2O |
|---|---|
Molecular Weight |
346.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,8H |
InChI Key |
DJGGPEIMWCEJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)


![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)

![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)

